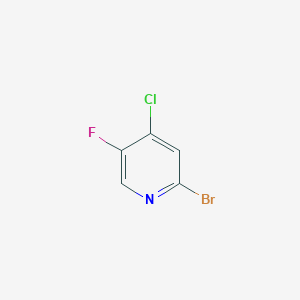

2-Brom-4-chlor-5-fluorpyridin

Übersicht

Beschreibung

2-Bromo-4-chloro-5-fluoropyridine is a biochemical reagent . It is a dihalogenated pyridine with a bromine, a chlorine, and a fluorine at 2-, 4-, and 5-positions respectively . It has a molecular weight of 210.43 .

Synthesis Analysis

2-Bromo-4-chloro-5-fluoropyridine can be synthesized using halogen dance reactions . It can also be used as an intermediate for ligands and catalysts synthesis .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-5-fluoropyridine consists of a pyridine ring with bromine, chlorine, and fluorine substituents at the 2nd, 4th, and 5th positions respectively .Chemical Reactions Analysis

2-Bromo-4-chloro-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

2-Bromo-4-chloro-5-fluoropyridine has a molecular weight of 210.43 g/mol . It has a topological polar surface area of 12.9 Ų . The exact mass is 208.90432 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmakologie: Radiomarkierte Verbindungen für die Bildgebung

2-Brom-4-chlor-5-fluorpyridin wird bei der Synthese von Fluor-18-markierten Verbindungen verwendet . Diese radiomarkierten Verbindungen sind in der Positronen-Emissions-Tomographie (PET) von entscheidender Bedeutung, einem leistungsstarken Diagnosewerkzeug in der Onkologie, Neurologie und Kardiologie. Die elektronenziehenden Eigenschaften der Halogene am Pyridinring machen es zu einem geeigneten Kandidaten für die Herstellung von Verbindungen, die die Blut-Hirn-Schranke überwinden können, wodurch die Bildgebung von neurologischem Gewebe verbessert wird.

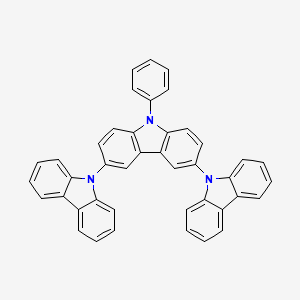

Materialwissenschaft: Ligandensynthese für die Katalyse

In der Materialwissenschaft dient diese Verbindung als Vorläufer für die Synthese von Liganden, die in der Katalyse verwendet werden . So können beispielsweise 2,2'-Bipyridin-Liganden, die für die Entwicklung von Koordinationskomplexen von entscheidender Bedeutung sind, durch Reaktionen synthetisiert werden, an denen this compound beteiligt ist. Diese Komplexe haben Anwendungen, die von organischen Leuchtdioden (OLEDs) bis hin zu Photovoltaikzellen reichen.

Landwirtschaftliche Chemie: Entwicklung von Herbiziden

Die Einführung von Halogenen, insbesondere Fluor, in organische Verbindungen ist eine gängige Strategie, um die biologische Aktivität von landwirtschaftlichen Chemikalien zu verbessern . This compound kann verwendet werden, um neuartige Herbizide mit verbesserten Eigenschaften wie erhöhter Wirksamkeit und Umweltstabilität zu synthetisieren.

Analytische Chemie: Halogenbindung in der Molekülerkennung

Analytische Chemiker verwenden this compound bei der Konstruktion von Molekülrezeptoren, die Halogenbindungen für die Molekülerkennung nutzen . Dies ist besonders nützlich bei der Entwicklung von Sensoren und Assays, bei denen eine selektive Bindung von Analyten erforderlich ist.

Organische Synthese: Kreuzkupplungsreaktionen

Diese Verbindung ist ein wertvolles Reagenz bei Suzuki-Miyaura-Kreuzkupplungsreaktionen, einer weit verbreiteten Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese . Das Vorhandensein mehrerer Halogene ermöglicht eine selektive Funktionalisierung, wodurch die Synthese komplexer organischer Moleküle ermöglicht wird.

Umweltwissenschaften: Untersuchung der atmosphärischen Halogenchemie

This compound kann in der Umweltwissenschaften verwendet werden, um die Rolle halogenierter Verbindungen in der atmosphärischen Chemie zu untersuchen . Das Verständnis des Verhaltens solcher Verbindungen ist entscheidend für die Beurteilung ihrer Auswirkungen auf die Luftqualität und den Klimawandel.

Medizinische Chemie: Synthese von Antagonisten für neuropathische Schmerzen

In der medizinischen Chemie wird es verwendet, um mGluR5-Antagonisten zu synthetisieren, die für die Behandlung neuropathischer Schmerzen untersucht werden . Die strukturelle Vielfalt, die durch die Halogene am Pyridinring bereitgestellt wird, ist entscheidend für die Feinabstimmung der biologischen Aktivität dieser Verbindungen.

Biochemie: Fluorierte Bausteine für die Wirkstoffforschung

Die fluorierte Einheit der Verbindung macht sie zu einem wichtigen Baustein bei der Synthese von kleinen Molekülbibliotheken für die Wirkstoffforschung . Die Einarbeitung von Fluor führt häufig zu verbesserten Arzneimitteleigenschaften wie erhöhter metabolischer Stabilität und Bindungsaffinität.

Safety and Hazards

2-Bromo-4-chloro-5-fluoropyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Bromo-4-chloro-5-fluoropyridine is a dihalogenated pyridine, which is primarily used in the synthesis of various complex organic compounds . Its primary targets are often other organic compounds or biological macromolecules, where it acts as a building block or a reagent in chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can undergo a Suzuki coupling reaction with phenylboronic acid to synthesize 5-fluoro-2-phenylpyridine . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . Furthermore, it can be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Biochemical Pathways

The exact biochemical pathways affected by 2-Bromo-4-chloro-5-fluoropyridine depend on the specific reactions it is involved in and the resulting compounds. For example, in the synthesis of 5-fluoro-2-phenylpyridine, the compound is incorporated into the final product, potentially affecting pathways where this product is involved .

Result of Action

The molecular and cellular effects of 2-Bromo-4-chloro-5-fluoropyridine’s action depend on the specific reactions it participates in and the resulting compounds. For instance, in the synthesis of 5-fluoro-2-phenylpyridine, the compound contributes to the formation of a new molecule with potential biological activity .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-chloro-5-fluoropyridine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, certain reactions involving the compound may require specific temperatures or pH levels for optimal efficiency .

Biochemische Analyse

Biochemical Properties

2-Bromo-4-chloro-5-fluoropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as Suzuki coupling and palladium-catalyzed homo-coupling . These interactions are crucial for the formation of biaryl compounds and other complex structures. The compound’s ability to participate in these reactions is attributed to its halogen atoms, which can form strong bonds with catalytic metals and other reactants.

Molecular Mechanism

At the molecular level, 2-Bromo-4-chloro-5-fluoropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, 2-Bromo-4-chloro-5-fluoropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-chloro-5-fluoropyridine can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-chloro-5-fluoropyridine remains stable under certain conditions, but may degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-chloro-5-fluoropyridine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects have been observed at high doses, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

2-Bromo-4-chloro-5-fluoropyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through processes such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 2-Bromo-4-chloro-5-fluoropyridine on cellular function and organismal health .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-chloro-5-fluoropyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, binding to plasma proteins can facilitate the transport of 2-Bromo-4-chloro-5-fluoropyridine to various tissues, while interactions with cellular transporters can determine its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of 2-Bromo-4-chloro-5-fluoropyridine is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria can influence energy production and metabolic processes, while accumulation in the nucleus can affect gene expression and cell signaling pathways .

Eigenschaften

IUPAC Name |

2-bromo-4-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUPMKHZIRJTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735126 | |

| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033203-44-9 | |

| Record name | 2-Bromo-4-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

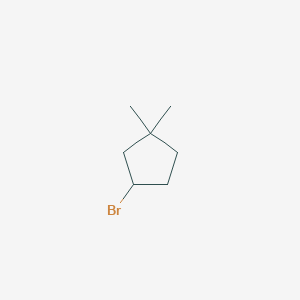

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)